molecular formula C23H24FN3O3 B11603203 Ethyl 1-{[(3Z)-3-[(3-fluorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate

Ethyl 1-{[(3Z)-3-[(3-fluorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate

Cat. No.: B11603203
M. Wt: 409.5 g/mol
InChI Key: OFSWOAKSLCJGTM-UHFFFAOYSA-N
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Description

Ethyl 1-{[(3Z)-3-[(3-fluorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that includes an indole moiety, a piperidine ring, and a fluorophenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of Ethyl 1-{[(3Z)-3-[(3-fluorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate typically involves multiple steps, starting with the preparation of the indole nucleus. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The subsequent steps involve the introduction of the fluorophenyl group and the piperidine ring through various substitution and coupling reactions. Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, often involving the use of catalysts and automated processes to enhance yield and purity.

Chemical Reactions Analysis

Ethyl 1-{[(3Z)-3-[(3-fluorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate undergoes several types of chemical reactions, including:

Scientific Research Applications

Ethyl 1-{[(3Z)-3-[(3-fluorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-{[(3Z)-3-[(3-fluorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, including serotonin and dopamine receptors, which play a crucial role in various physiological processes . The fluorophenyl group enhances the compound’s binding affinity and selectivity, while the piperidine ring contributes to its overall stability and bioavailability. The compound’s effects are mediated through the modulation of these receptors and the subsequent activation or inhibition of downstream signaling pathways.

Comparison with Similar Compounds

Ethyl 1-{[(3Z)-3-[(3-fluorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate can be compared with other similar compounds, such as:

These compounds share a similar core structure but differ in the substituents attached to the indole and piperidine rings The presence of different substituents can significantly impact their biological activities, binding affinities, and overall pharmacological profiles

Properties

Molecular Formula

C23H24FN3O3

Molecular Weight

409.5 g/mol

IUPAC Name

ethyl 1-[[3-(3-fluorophenyl)imino-2-oxoindol-1-yl]methyl]piperidine-4-carboxylate

InChI

InChI=1S/C23H24FN3O3/c1-2-30-23(29)16-10-12-26(13-11-16)15-27-20-9-4-3-8-19(20)21(22(27)28)25-18-7-5-6-17(24)14-18/h3-9,14,16H,2,10-13,15H2,1H3

InChI Key

OFSWOAKSLCJGTM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)CN2C3=CC=CC=C3C(=NC4=CC(=CC=C4)F)C2=O

Origin of Product

United States

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